molecular formula C23H28N4O3S B2963711 N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242982-22-4

N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No. B2963711
CAS RN: 1242982-22-4
M. Wt: 440.56
InChI Key: WXQREXHOOFJKTD-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H28N4O3S and its molecular weight is 440.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Anti-Inflammatory and Analgesic Applications

The compound , due to its complex structure, shares similarities with various synthesized compounds that have been explored for their potential anti-inflammatory and analgesic activities. For instance, novel derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their COX-1/COX-2 inhibitory activities, along with analgesic and anti-inflammatory properties. These compounds demonstrated significant inhibitory activity on COX-2 selectivity, with promising analgesic and anti-inflammatory effects, indicating the potential of structurally related compounds for therapeutic applications in inflammation and pain management (Abu‐Hashem et al., 2020).

Potential as Kinase Inhibitors

Further, the synthesis of substituted carboxamides has led to the discovery of selective and efficacious inhibitors of the Met kinase superfamily. These compounds, through structural modification for improved solubility and kinase selectivity, have demonstrated complete tumor stasis in Met-dependent carcinoma models following oral administration, underscoring their potential in cancer therapy (Schroeder et al., 2009).

Renin Inhibitory Activity

Modifications of similar compounds have also been directed towards improving pharmacokinetic profiles while maintaining potent renin inhibitory activity. Structural modifications aimed at enhancing the interaction with the lipophilic S3 pocket of renin have led to novel benzimidazole derivatives exhibiting significant oral bioavailability and renin inhibition, suggesting potential applications in hypertension and cardiovascular disease management (Tokuhara et al., 2018).

Insecticidal Activity

Additionally, certain pyridine derivatives have shown notable insecticidal activity, indicating the potential utility of structurally related compounds in agricultural pest control. These findings highlight the diverse biological activities and applications of compounds within this structural class, including potential developments in pest management strategies (Bakhite et al., 2014).

properties

IUPAC Name

N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-15-6-8-16(9-7-15)18-14-31-20-19(18)25-23(26-22(20)29)27-11-3-5-17(13-27)21(28)24-10-4-12-30-2/h6-9,14,17H,3-5,10-13H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQREXHOOFJKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

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